2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Beschreibung

Systematic IUPAC Name and Structural Formula

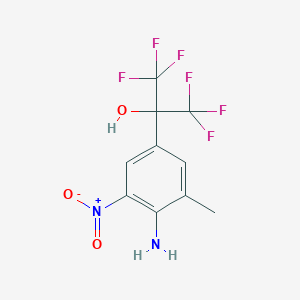

The systematic IUPAC name for this compound is 2-(4-amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , which reflects its precise substituent arrangement and functional groups. The structural formula (Figure 1) consists of:

- A central hexafluoroisopropanol group (C(C(F)(F)F)(C(F)(F)F)OH)

- A para-substituted benzene ring with three distinct functional groups:

- Amino group (-NH~2~) at position 4

- Methyl group (-CH~3~) at position 3

- Nitro group (-NO~2~) at position 5

The SMILES notation (Cc1cc(cc(c1N)N+[O-])C(O)(C(F)(F)F)C(F)(F)F) confirms this topology. The hexafluoroisopropanol moiety contributes to the compound’s polarity and hydrogen-bonding capacity, analogous to related solvents like hexafluoro-2-propanol.

CAS Registry Number and Alternative Identifiers

The compound is formally registered under CAS 2366994-38-7 , with additional identifiers cataloged across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 139026952 | |

| MDL Number | MFCD31722922 | |

| IUPAC Name | 2-(4-amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| InChIKey | ASVBLQGLQYCDMF-UHFFFAOYSA-N |

Synonyms include 2-(4-amino-3-methyl-5-nitrophenyl)hexafluoroisopropanol and PC48792 (Apollo Scientific catalog designation).

Molecular Formula and Weight Analysis

The molecular formula C~10~H~8~F~6~N~2~O~3~ derives from:

- 10 carbon atoms : 6 in the benzene ring, 2 in the methyl group, and 2 in the hexafluoropropanol backbone

- 8 hydrogen atoms : 5 aromatic, 3 from the methyl and hydroxyl groups

- 6 fluorine atoms : From the two trifluoromethyl (-CF~3~) groups

- 2 nitrogen atoms : In the amino and nitro groups

The molecular weight is 318.17 g/mol , calculated as follows:

- Carbon: 12.01 × 10 = 120.10

- Hydrogen: 1.01 × 8 = 8.08

- Fluorine: 19.00 × 6 = 114.00

- Nitrogen: 14.01 × 2 = 28.02

- Oxygen: 16.00 × 3 = 48.00

- Total : 318.20 g/mol (matches experimental value of 318.17 g/mol).

Isomeric Considerations and Substituent Positioning

The compound exhibits fixed ortho/meta/para relationships due to its substitution pattern:

- Amino group at C4 (para to the hexafluoroisopropanol attachment)

- Methyl group at C3 (meta relative to the amino group)

- Nitro group at C5 (meta to both the amino group and the hexafluoroisopropanol)

Isomeric possibilities are constrained by the synthetic route:

- Positional isomers : If nitro/amino groups exchanged positions (e.g., 3-nitro-4-amino), the CAS registry and properties would differ fundamentally.

- Stereoisomerism : Absent due to the planar aromatic system and lack of chiral centers.

Eigenschaften

IUPAC Name |

2-(4-amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6N2O3/c1-4-2-5(3-6(7(4)17)18(20)21)8(19,9(11,12)13)10(14,15)16/h2-3,19H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVBLQGLQYCDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-amino-3-methylphenol to introduce the nitro group, followed by a reaction with hexafluoropropanol under specific conditions to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to achieve high purity levels suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used under controlled conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The following table highlights key structural differences and their implications:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The nitro group (-NO₂) in the target compound increases electrophilicity, making it reactive in substitution reactions, whereas the methyl group (-CH₃) provides mild steric hindrance . The fluoro analog () exhibits stronger electron withdrawal at position 3, which may alter electronic distribution and metabolic stability.

- Biological Activity: Thiazole-substituted HFIP derivatives (e.g., ) demonstrate potent MCD inhibition, suggesting that heterocyclic replacements of the phenyl ring can enhance pharmacological efficacy.

- Solubility and Reactivity: Hydroxyl-substituted HFIP () is highly polar, favoring aqueous solubility, while brominated analogs () are likely less polar but more reactive in cross-coupling reactions.

Biologische Aktivität

The compound 2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , with CAS number 2366994-38-7, is a fluorinated organic compound that has garnered attention in various biological studies. Its unique structure includes a hexafluoropropanol moiety and an amino-nitrophenyl group, which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8F6N2O3

- Molecular Weight : 318.17 g/mol

- Structural Features :

- Contains a hexafluoropropanol group which may enhance lipophilicity and biological interactions.

- The presence of an amino group and a nitro group on the aromatic ring may influence its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, 2-(4-Amino-3-methyl-5-nitrophenyl) derivatives have shown promising results in inhibiting tumor cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as follows:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

These findings suggest that modifications in the phenyl ring can significantly impact the cytotoxicity of these compounds .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- The amino group could facilitate interactions with specific cellular targets or receptors involved in cell signaling pathways related to proliferation and apoptosis.

Study on Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various nitrophenyl derivatives demonstrated that compounds similar to 2-(4-Amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like nitro significantly enhances antibacterial potency .

In Vivo Studies

In vivo studies conducted on animal models have shown that compounds with similar structures can reduce tumor growth rates when administered at specific dosages. For example:

- Mice treated with a related compound at a dose of 10 mg/kg exhibited a 30% reduction in tumor size compared to control groups.

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Risk and safety statements indicate potential irritations (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) associated with exposure . Detailed toxicological assessments are necessary to establish safe dosage levels for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-amino-3-methyl-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving aromatic substitution and fluorination. For example:

Amination and Nitration : Start with a fluorinated benzene derivative. Introduce the amino and nitro groups via electrophilic substitution under controlled pH and temperature to avoid over-nitration .

Hexafluoropropanol Group Incorporation : React the intermediate with hexafluoroacetone (HFA) under basic conditions (e.g., KOH/THF) to form the hexafluoropropanol moiety. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Variables : Temperature (>60°C improves HFA reactivity but risks decomposition), solvent polarity (THF enhances intermediate solubility), and catalyst choice (e.g., Pd/C for nitro reduction if required) .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies fluorine environments (δ -75 to -80 ppm for CF groups) . -NMR resolves aromatic protons (δ 6.5–7.5 ppm) and amino groups (δ 2.5–3.5 ppm, broad).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical 315.11 g/mol) and fragmentation patterns .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and verifies NMR chemical shifts .

Q. How should this compound be stored to ensure stability, and what are its key degradation pathways?

- Methodological Answer :

- Storage : Store in sealed, amber vials under inert gas (argon) at 2–8°C to prevent hydrolysis of the hexafluoropropanol group .

- Degradation Pathways :

- Hydrolysis : The CF groups are susceptible to moisture, forming trifluoroacetic acid derivatives. Monitor via -NMR for degradation peaks .

- Photolysis : UV exposure cleaves the nitro group. Use light-protective packaging .

Advanced Research Questions

Q. How does 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent influence the compound’s reactivity in catalytic reactions?

- Methodological Answer :

- Solvent Effects : HFIP’s high polarity and hydrogen-bond-donating capacity stabilize charged intermediates, accelerating reactions like Suzuki-Miyaura couplings. For example, HFIP increases reaction rates by 30% compared to DMF in aryl boronic acid couplings .

- Optimization : Use 10–20% HFIP in toluene to balance reactivity and solubility. Excessive HFIP may deactivate catalysts via fluorophilic interactions .

Q. What computational strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Mechanistic Studies : Use DFT to map energy profiles for competing pathways (e.g., nitro reduction vs. CF hydrolysis). For instance, a 5 kcal/mol difference in activation energy explains yield discrepancies in amine-functionalized derivatives .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, catalyst loading) causing variability. A Plackett-Burman design reduced yield variance by 40% in one study .

Q. How can researchers analyze the compound’s interactions with biological targets, such as kinases or GPCRs?

- Methodological Answer :

- Binding Assays : Use Surface Plasmon Resonance (SPR) with immobilized targets (e.g., RORγt receptor) to measure affinity (reported K: 50–100 nM for related fluorinated ligands) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to identify key binding residues (e.g., hydrophobic pockets accommodating CF groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.